molecular formula C17H17N3O2 B6136088 4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B6136088
M. Wt: 295.34 g/mol
InChI Key: UTERTIQWWDNHQO-UHFFFAOYSA-N
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Description

4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to have a variety of interesting properties. In

Mechanism of Action

The mechanism of action of 4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that this compound has the ability to bind to specific receptors in the body, which may be responsible for its effects.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which could make it useful for the treatment of diseases that are caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have interesting properties that could make it useful for a variety of different applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on 4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of research that could be explored is the development of new drugs based on this compound. Additionally, this compound could be studied further to better understand its mechanism of action and its potential applications in the field of materials science. Finally, this compound could be studied further to better understand its potential applications in the treatment of specific diseases.

Synthesis Methods

The synthesis of 4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine involves a multi-step process. The first step is the preparation of the starting materials, which include 3,4-dimethylphenol, ethyl bromide, and pyridine-2-carboxylic acid. These materials are then reacted together in the presence of a catalyst to form the intermediate product, 5-(3,4-dimethylphenoxy)pent-1-ene-1,2,4-oxadiazole. This intermediate is then reacted with pyridine in the presence of a base to form the final product, 4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine.

Scientific Research Applications

4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of medicinal chemistry. Studies have shown that this compound has potential as a lead compound for the development of new drugs that target specific diseases. Additionally, this compound has been studied for its potential applications in the field of materials science. It has been shown to have interesting properties that could make it useful for the development of new materials with unique properties.

properties

IUPAC Name

5-[1-(3,4-dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-4-5-15(10-12(11)2)21-13(3)17-19-16(20-22-17)14-6-8-18-9-7-14/h4-10,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTERTIQWWDNHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3,4-Dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole

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